1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-methoxy-2-pyridinyl)methyl]-
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Overview
Description
4-Bromo-3-((6-methoxypyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 4th position and a methoxypyridinylmethyl group at the 3rd position of the pyrrolo[2,3-b]pyridine core structure. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-((6-methoxypyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the catalysis of palladium. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent reaction conditions. The choice of reagents, catalysts, and solvents is critical to achieving efficient production while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-((6-methoxypyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: Besides Suzuki–Miyaura coupling, it can participate in other coupling reactions like Heck or Sonogashira couplings
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), toluene, or ethanol.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation or reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-Bromo-3-((6-methoxypyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Studies: Used as a probe to study biological pathways and molecular interactions.
Chemical Biology: Employed in the design and synthesis of bioactive molecules for drug discovery.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-((6-methoxypyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biological pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Another pyridine derivative with similar structural features.
2-Bromo-6-methylpyridine: Shares the bromine and pyridine core but differs in the position of substituents.
4-(Bromomethyl)pyridine: Contains a bromomethyl group attached to the pyridine ring
Uniqueness
4-Bromo-3-((6-methoxypyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both bromine and methoxypyridinylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
858117-67-6 |
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Molecular Formula |
C14H12BrN3O |
Molecular Weight |
318.17 g/mol |
IUPAC Name |
4-bromo-3-[(6-methoxypyridin-2-yl)methyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H12BrN3O/c1-19-12-4-2-3-10(18-12)7-9-8-17-14-13(9)11(15)5-6-16-14/h2-6,8H,7H2,1H3,(H,16,17) |
InChI Key |
LVQVTHGYUHLBKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)CC2=CNC3=NC=CC(=C23)Br |
Origin of Product |
United States |
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